molecular formula C13H19ClN2O B1398435 N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220035-33-5

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Cat. No.: B1398435
CAS No.: 1220035-33-5
M. Wt: 254.75 g/mol
InChI Key: VWJDUFQOUPASGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. It is characterized by the presence of a piperidine ring and a 4-methylphenyl group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds such as n-methyltyramine (nmt) are known to interact with trace amine-associated receptors (taars) in the human body . These receptors play a crucial role in modulating neurotransmission in the brain, affecting mood, cognition, and perception .

Mode of Action

It’s worth noting that similar compounds like n-methyltyramine (nmt) and substituted cathinones have been shown to stimulate the central nervous system, resulting in psychoactive effects . This suggests that N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride might interact with its targets in a similar manner, leading to changes in neurotransmission.

Biochemical Pathways

Similar compounds like n-methyltyramine (nmt) are known to be involved in the biosynthesis of tyramine via the action of the enzyme phenylethanolamine n-methyltransferase in humans . This suggests that the compound might affect similar biochemical pathways, leading to downstream effects on neurotransmission.

Pharmacokinetics

Similar compounds like substituted cathinones are known to be soluble in water and other polar solvents, which can facilitate their dissolution for various applications .

Result of Action

Similar compounds like substituted cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects . This suggests that the compound might have similar effects on a molecular and cellular level.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine proteases such as thrombin, trypsin, and chymotrypsin . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to therapeutic effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been shown to bind to specific receptors, altering their activity and subsequently affecting downstream signaling pathways . This mechanism is vital for its potential use in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Understanding these temporal effects is crucial for its application in research and therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have therapeutic effects, while at higher doses, it may exhibit toxic or adverse effects . These dosage-dependent effects are essential for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to undergo phase I and phase II metabolism, leading to the formation of various metabolites . Understanding these metabolic pathways is crucial for its application in biochemical research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins, influencing its localization and accumulation. For example, it has been observed to be transported across cell membranes and distributed within various cellular compartments . These transport and distribution mechanisms are vital for its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize within the cytoplasm and nucleus, influencing its activity . Understanding its subcellular localization is crucial for its application in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-methylphenylamine with piperidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride can be compared with other piperidine derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting effects on its applications and mechanism of action.

Properties

IUPAC Name

N-(4-methylphenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJDUFQOUPASGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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